![molecular formula C15H33N5O3 B14453016 N~2~-[3-({4-[(3-Aminopropyl)amino]butyl}amino)propyl]-L-glutamine CAS No. 74141-52-9](/img/structure/B14453016.png)
N~2~-[3-({4-[(3-Aminopropyl)amino]butyl}amino)propyl]-L-glutamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-[3-({4-[(3-Aminopropyl)amino]butyl}amino)propyl]-L-glutamine is a complex organic compound with significant applications in various scientific fields This compound is characterized by its intricate structure, which includes multiple amino groups and a glutamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2-[3-({4-[(3-Aminopropyl)amino]butyl}amino)propyl]-L-glutamine typically involves multiple steps. One common method includes the reaction of 1,3-diaminopropane with 1,4-dibromobutane to form an intermediate product. This intermediate is then reacted with L-glutamine under controlled conditions to yield the final compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pH, and reaction time to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, is also common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
N~2~-[3-({4-[(3-Aminopropyl)amino]butyl}amino)propyl]-L-glutamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, and substituted products with different functional groups .
Applications De Recherche Scientifique
N~2~-[3-({4-[(3-Aminopropyl)amino]butyl}amino)propyl]-L-glutamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving protein interactions and enzyme activity.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations .
Mécanisme D'action
The mechanism of action of N2-[3-({4-[(3-Aminopropyl)amino]butyl}amino)propyl]-L-glutamine involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The compound’s multiple amino groups allow it to form hydrogen bonds and electrostatic interactions with various biomolecules, influencing cellular pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(3-aminopropyl)amine: Known for its use in polymer synthesis and as a chelating agent.
N- [3- ( {4- [ (3-Aminopropyl)amino]butyl}amino)propyl]-N6- [ (benzyloxy)carbonyl]-D-lysinamide: Utilized in biochemical research for its ability to interact with proteins.
Uniqueness
N~2~-[3-({4-[(3-Aminopropyl)amino]butyl}amino)propyl]-L-glutamine stands out due to its unique structure, which combines multiple functional groups, making it versatile for various applications. Its ability to undergo multiple types of chemical reactions and its potential in therapeutic research further highlight its uniqueness .
Propriétés
Numéro CAS |
74141-52-9 |
|---|---|
Formule moléculaire |
C15H33N5O3 |
Poids moléculaire |
331.45 g/mol |
Nom IUPAC |
(2S)-5-amino-2-[3-[4-(3-aminopropylamino)butylamino]propylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C15H33N5O3/c16-7-3-10-18-8-1-2-9-19-11-4-12-20-13(15(22)23)5-6-14(17)21/h13,18-20H,1-12,16H2,(H2,17,21)(H,22,23)/t13-/m0/s1 |
Clé InChI |
UYHQVJZKZUUNPN-ZDUSSCGKSA-N |
SMILES isomérique |
C(CCNCCCN[C@@H](CCC(=O)N)C(=O)O)CNCCCN |
SMILES canonique |
C(CCNCCCNC(CCC(=O)N)C(=O)O)CNCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2,2-dicyclopropylspiro[2.2]pentane-1-carboxylate](/img/structure/B14452935.png)
phosphanium bromide](/img/structure/B14452939.png)
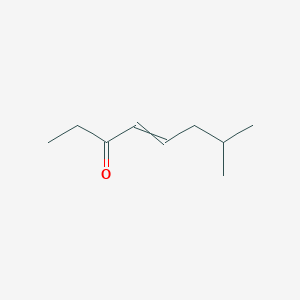

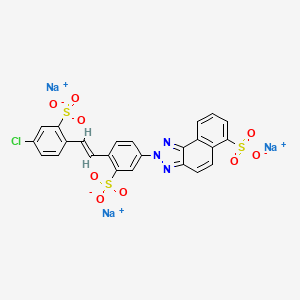
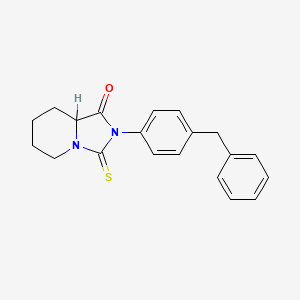
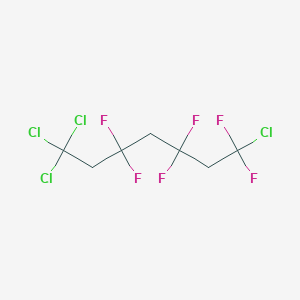
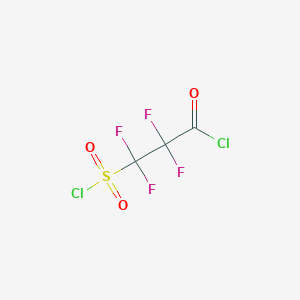
![2-(2,2,6-trimethyl-7-oxo-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl)-1,2,4-triazine-3,5-dione](/img/structure/B14452982.png)
![N-[1-(Dicyanomethylidene)-1H-isoindol-3-yl]acetamide](/img/structure/B14452983.png)

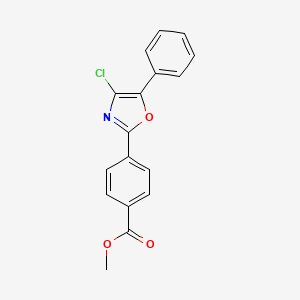
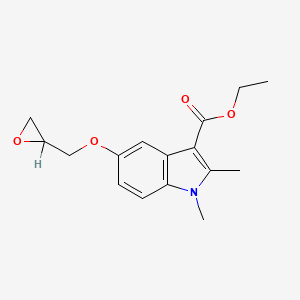
![2-Naphthalenecarboxamide, 4-[(2,5-dichlorophenyl)azo]-N-[4-[[4-[[[4-[(2,5-dichlorophenyl)azo]-3-hydroxy-2-naphthalenyl]carbonyl]amino]benzoyl]amino]phenyl]-3-hydroxy-](/img/structure/B14453023.png)
